![molecular formula C18H15NO5 B12899466 [4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid CAS No. 112453-44-8](/img/structure/B12899466.png)
[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Acetic Acid Functionalization: The acetic acid moiety can be introduced via a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The methoxyphenyl group can be reduced to a phenol.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxyphenyl and methoxyphenyl groups may contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)isoxazole: Lacks the methoxyphenyl group.
2-(4-Methoxyphenyl)isoxazole: Lacks the hydroxyphenyl group.
Isoxazole-5-acetic acid: Lacks both the hydroxyphenyl and methoxyphenyl groups.
Uniqueness
2-(4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)isoxazol-5-yl)acetic acid is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Número CAS |
112453-44-8 |
|---|---|
Fórmula molecular |
C18H15NO5 |
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
2-[4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H15NO5/c1-23-14-8-4-12(5-9-14)18-17(11-2-6-13(20)7-3-11)15(24-19-18)10-16(21)22/h2-9,20H,10H2,1H3,(H,21,22) |
Clave InChI |
UBZQLSMGIVNRNT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


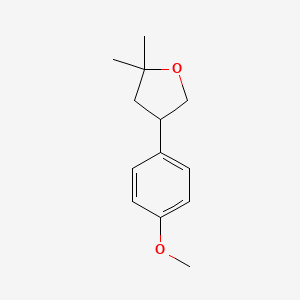

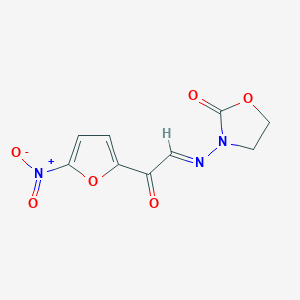
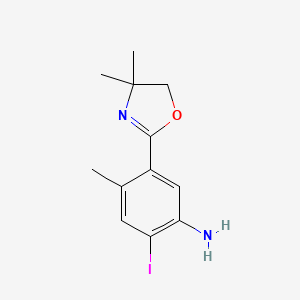

![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
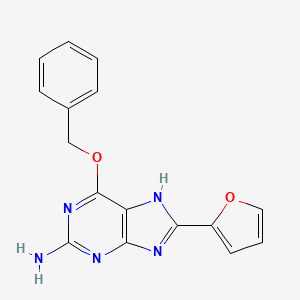
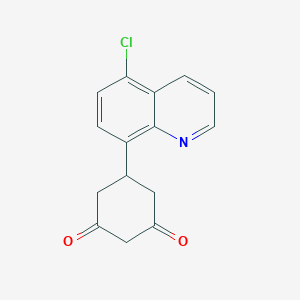
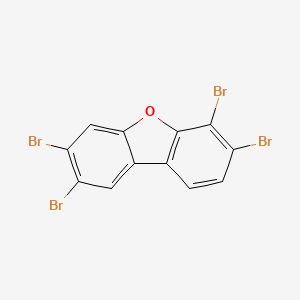
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)

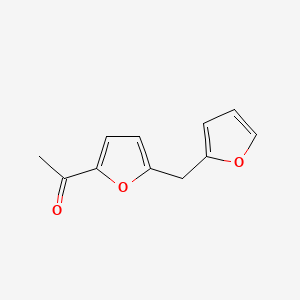
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)

